N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. . The presence of the bromophenyl and trimethoxybenzamide groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The oxazole ring and the bromophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways may vary depending on the specific application of the compound.
Comparison with Similar Compounds
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide can be compared with other oxazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown similar biological activities.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another bromophenyl-containing compound with potential antimicrobial properties.
The unique combination of the oxazole ring and the trimethoxybenzamide group in this compound distinguishes it from other similar compounds, potentially offering enhanced biological activities and specific applications.
Properties
Molecular Formula |
C19H17BrN2O5 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H17BrN2O5/c1-24-15-8-12(9-16(25-2)18(15)26-3)19(23)21-17-10-14(22-27-17)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,23) |
InChI Key |
GCMCWQBRWZYGMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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